molecular formula C17H9ClF3NO3 B12132254 6-chloro-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide

6-chloro-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide

Cat. No.: B12132254
M. Wt: 367.7 g/mol
InChI Key: YFNLLXYOKSJOOG-UHFFFAOYSA-N
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Description

6-chloro-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the chromene family, characterized by a fused benzopyran ring system. The presence of a trifluoromethyl group and a chloro substituent enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by functionalization to introduce the chloro and trifluoromethyl groups.

    Chromene Core Synthesis: The chromene core can be synthesized via a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Functionalization: The introduction of the chloro group can be achieved through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride. The trifluoromethyl group is often introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Chemistry

In chemistry, 6-chloro-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the trifluoromethyl group is known to enhance the biological activity of compounds, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The chromene core is a common motif in many bioactive molecules, and modifications to this structure can lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-chloro-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide involves interactions with specific molecular targets. The trifluoromethyl group can enhance binding affinity to proteins and enzymes, potentially inhibiting their activity. The chromene core can interact with nucleic acids, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide: Lacks the chloro substituent, which may affect its reactivity and biological activity.

    6-chloro-4-oxo-N-phenyl-4H-chromene-2-carboxamide: Lacks the trifluoromethyl group, potentially reducing its biological activity.

    6-chloro-4-oxo-N-[3-(methyl)phenyl]-4H-chromene-2-carboxamide: The methyl group is less electron-withdrawing than the trifluoromethyl group, affecting its chemical properties.

Uniqueness

The combination of the chloro and trifluoromethyl groups in 6-chloro-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide makes it unique. These substituents enhance its chemical reactivity and potential biological activity, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H9ClF3NO3

Molecular Weight

367.7 g/mol

IUPAC Name

6-chloro-4-oxo-N-[3-(trifluoromethyl)phenyl]chromene-2-carboxamide

InChI

InChI=1S/C17H9ClF3NO3/c18-10-4-5-14-12(7-10)13(23)8-15(25-14)16(24)22-11-3-1-2-9(6-11)17(19,20)21/h1-8H,(H,22,24)

InChI Key

YFNLLXYOKSJOOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)C(F)(F)F

Origin of Product

United States

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